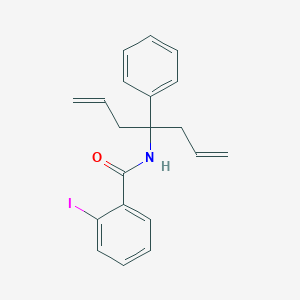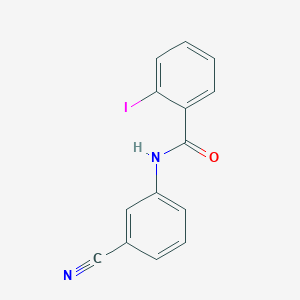![molecular formula C28H26N4O7S2 B325407 N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B325407.png)
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C22H22N4O6S2 and a molecular weight of 502.572 g/mol . This compound is known for its intricate structure, which includes multiple functional groups such as acetylamino, sulfonyl, and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The addition of the sulfonyl group to the acetylated compound.
Phenoxy Substitution: The substitution of the phenoxy group onto the sulfonylated compound.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The phenoxy and acetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but lacks the phenoxy group.
Acetyldapsone: Similar sulfonyl and acetylamino groups but different overall structure.
Monoacetyldapsone: Contains similar functional groups but differs in molecular arrangement.
Uniqueness
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H26N4O7S2 |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
N-[4-[[4-[4-[(4-acetamidophenyl)sulfonylamino]phenoxy]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C28H26N4O7S2/c1-19(33)29-21-7-15-27(16-8-21)40(35,36)31-23-3-11-25(12-4-23)39-26-13-5-24(6-14-26)32-41(37,38)28-17-9-22(10-18-28)30-20(2)34/h3-18,31-32H,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
BUMRZQBXTQQPAD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B325325.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325328.png)
![4-((4-bromophenyl){5-hydroxy-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}methyl)-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B325333.png)
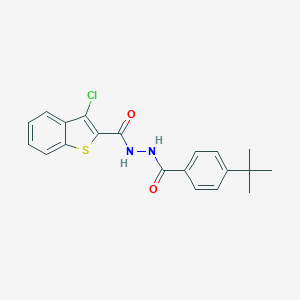
![3-amino-1-(2,6-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B325339.png)
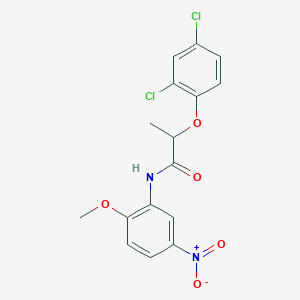
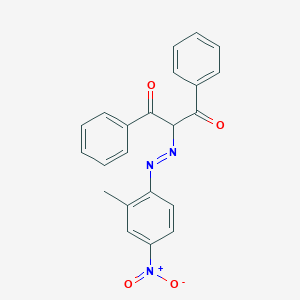
![Methyl 4-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B325343.png)
![Methyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B325346.png)
![N-[2-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B325347.png)
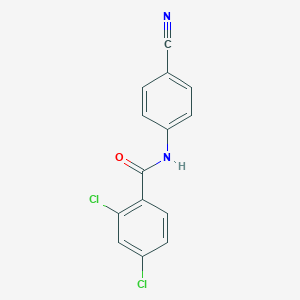
![5-Benzyl-2-[(2-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B325350.png)
